4-bromo-2,5-difluoro-N-methylaniline hydrochloride
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Overview
Description
4-bromo-2,5-difluoro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H6BrF2N·HCl. It is a derivative of aniline, where the aniline ring is substituted with bromine and fluorine atoms, and the nitrogen atom is methylated. This compound is often used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-difluoro-N-methylaniline hydrochloride typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. The amine is then brominated and fluorinated under controlled conditions to achieve the desired substitution pattern. Finally, the methylation of the nitrogen atom is carried out, and the product is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with new carbon-carbon bonds .
Scientific Research Applications
4-bromo-2,5-difluoro-N-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-difluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-fluoro-N-methylaniline hydrochloride
- 4-bromo-2-methylaniline
- 4-bromo-2,5-dimethoxyamphetamine
Uniqueness
4-bromo-2,5-difluoro-N-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over reactivity and interactions is required .
Properties
Molecular Formula |
C7H7BrClF2N |
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Molecular Weight |
258.49 g/mol |
IUPAC Name |
4-bromo-2,5-difluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H6BrF2N.ClH/c1-11-7-3-5(9)4(8)2-6(7)10;/h2-3,11H,1H3;1H |
InChI Key |
XNNLXIYCPRPFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1F)Br)F.Cl |
Origin of Product |
United States |
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